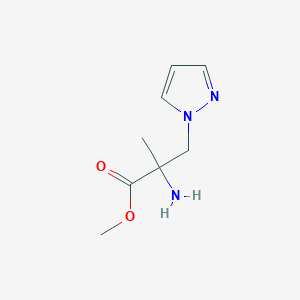
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of interesting biochemical and physiological effects, and has been the subject of numerous studies in recent years. In
Wirkmechanismus
Target of Action
The compound contains a thiadiazole ring, which is known to exhibit various biological activities. Compounds containing a thiadiazole ring have been reported to show anticancer activity . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed has anticancer activity, it might lead to cell death or inhibition of cell proliferation in cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide in lab experiments is its potential as a chemotherapeutic agent. This compound has been found to have the ability to inhibit the growth of cancer cells, and may have potential as a treatment for a variety of different types of cancer. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are a variety of different future directions related to N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. One potential area of research involves the development of new chemotherapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential as a treatment for pain and inflammation. Finally, studies are needed to explore the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a chemical compound with a variety of interesting scientific research applications. This compound has been found to have the ability to inhibit the growth of cancer cells, promote the differentiation of stem cells, and have anti-inflammatory and analgesic effects. While further research is needed to fully understand the mechanism of action of this compound, and its potential as a treatment for a variety of different diseases, the future looks promising for this compound as a potential therapeutic agent.
Synthesemethoden
The synthesis method for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-2-phenylethanol and sodium azide to form the azide intermediate. The azide is then reacted with thiourea to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves its potential use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent in the future.
Eigenschaften
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-15(11-13-7-3-1-4-8-13)20-17-21-22-18(26-17)25-12-16(24)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQBLFVBWPMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)






![5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2532250.png)
![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)